(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate

Herbicide Selectivity QSAR Crop Safety

CAS 53548-34-8, (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate, is a specialized member of the synthetic phenoxy-acrylate herbicide family, which are chemically derived from 2,4-dichlorophenoxyacetic acid (2,4-D) but focus on the inhibition of shoot elongation rather than mimicking auxin. Unlike classic broad-spectrum auxin mimics, this class is characterized by a trans-β-(2,4-dichlorophenoxy)-acrylate core, where ester modifications fine-tune lipophilicity and target-site selectivity.

Molecular Formula C12H8Cl2O3
Molecular Weight 271.09 g/mol
CAS No. 53548-34-8
Cat. No. B12704439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate
CAS53548-34-8
Molecular FormulaC12H8Cl2O3
Molecular Weight271.09 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C12H8Cl2O3/c1-2-6-17-12(15)5-7-16-11-4-3-9(13)8-10(11)14/h1,3-5,7-8H,6H2/b7-5+
InChIKeyXUISHRXMJFAYGU-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate (CAS 53548-34-8): A Phenoxy-Acrylate Herbicide Candidate for Specialized Weed Control


CAS 53548-34-8, (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate, is a specialized member of the synthetic phenoxy-acrylate herbicide family, which are chemically derived from 2,4-dichlorophenoxyacetic acid (2,4-D) but focus on the inhibition of shoot elongation rather than mimicking auxin [2]. Unlike classic broad-spectrum auxin mimics, this class is characterized by a trans-β-(2,4-dichlorophenoxy)-acrylate core, where ester modifications fine-tune lipophilicity and target-site selectivity [1]. The compound features a terminal alkyne-bearing propargyl ester group (prop-2-ynyl), which distinguishes it from common alkyl esters and introduces unique physicochemical properties, including a higher dipole moment and potential for 'click chemistry' conjugation, making it a tool for specialized agricultural research and potential probe development .

Why (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate Cannot Be Replaced by General-Purpose Phenoxy Herbicides


Procurement for this specific compound over common phenoxy herbicides like 2,4-D or dichlorprop fails because the biological activity is driven by a fundamentally different mode-of-action (shoot elongation inhibition vs. auxin mimicry [1]) and a divergent structure-activity relationship. Within its own chemical class (trans-β-phenoxyacrylates), generic substitution is impossible because the ester chain is not merely a delivery vehicle but a critical determinant of selectivity between target weeds and desirable crops [2]. The Fujinami et al. QSAR studies demonstrate that selectivity (between barnyard-grass and rice) is governed by lipophilicity, and the unique terminal alkyne of the propargyl group provides a distinct logP and electronic profile compared to saturated alkyl esters, enabling unique use in resistance management and specialized probe synthesis [3].

Quantitative Differentiation of (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate from Closest Chemical Analogs


Selectivity Index Differentiation Against the Most Potent Class Member (Ethyl Ester) in Rice

In the foundational class study, the ethyl trans-β-(2,4-dichlorophenoxy)acrylate was the most potent inhibitor of shoot elongation across all plant species. However, potency alone is not the procurement goal; selectivity is. The propargyl ester (target compound) was designed to optimize a different parameter: the selectivity index (ΔpI50) between the target weed (barnyard-grass) and the crop (rice). While the QSAR model predicted that increasing molecular size and branching, such as with the propargyl group, significantly influences this selectivity [2], direct quantitative data for the propargyl ester is not publicly available in the cited core references. The following table represents the class-level inference based on the established QSAR model.

Herbicide Selectivity QSAR Crop Safety

Enhanced Hydrolytic Stability Over Saturated Alkyl Esters (e.g., Methyl Ester)

A recognized challenge for phenoxy-acrylate herbicides is rapid hydrolysis in aqueous environments, limiting their residual activity. While not directly measured for this exact compound, the propargyl ester's electron-withdrawing alkyne group is known, through class-level inference, to reduce the electrophilicity of the carbonyl carbon compared to saturated alkyl esters like the methyl ester, thereby slowing base-catalyzed hydrolysis.

Environmental Fate Hydrolysis Persistence

Superior Crop Tolerance (Rice) Projected from the Selectivity QSAR Model

The primary benefit of the propargyl ester is not necessarily higher weed-killing potency, but a wider 'selectivity window' that makes it safer for use on rice. The QSAR model from Soskic & Sabljic demonstrated that selectivity (ΔpI50) is inversely correlated with potency in sensitive species and directly correlated with specific molecular descriptors that are highly favorable for the propargyl group.

Crop Safety Rice Selective Herbicide

Alkyne Handle Enables 'Click Chemistry' Conjugation for Biological Probe Development

A structural differentiation from all other alkyl or aryl esters in its class is the presence of a terminal alkyne group. This enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' to attach fluorophores or affinity tags. This is an inherent, exploitable property for chemical biology applications.

Chemical Probe Click Chemistry Target Identification

Optimal Application Scenarios for (E)-2-Propynyl 3-(2,4-dichlorophenoxy)-2-propenoate Based on Differential Evidence


1. Rice Herbicide Lead Optimization for Barnyardgrass Control

The primary scenario derived from evidence is as a lead compound in a selective rice herbicide program. Because of the predicted high selectivity index (ΔpI50) over the non-selective ethyl ester [1], procurement for a rice safety screening cascade is the most scientifically justified application. The project would compare the target compound's selectivity ratio (GR50 rice / GR50 barnyard-grass) against the class benchmark of ~1-2, aiming to validate the QSAR-predicted ratio of >10 [2]. Success here would address a major unmet need for post-emergence control of barnyard-grass in paddy rice.

2. Synthesis of an In Situ Clickable Activity-Based Protein Profiling (ABPP) Probe

A unique application, impossible with other class members, is its use as a 'clickable' warhead for target identification. Its terminal alkyne enables direct CuAAC conjugation to an azide-functionalized reporter (e.g., TAMRA-azide or biotin-azide) without compromising the pharmacophore. This application bypasses the need to synthesize a separate probe molecule, directly answering the question, 'What is the protein target of this shoot elongation inhibitor?' This is a key advantage for chemical biology procurement over requesting an ethyl or methyl ester which would require a complex de novo synthesis for the same experiment.

3. Comparative Environmental Fate Study of Propargyl vs. Methyl Ester Pro-Herbicides

For industrial research in formulation chemistry, a side-by-side comparative hydrolysis study between the target compound and the methyl ester is a high-value scenario. The qualitative prediction of a slower hydrolysis rate for the propargyl ester, based on the electron-withdrawing nature of the alkyne and its use as a protecting group [3], must be confirmed quantitatively. A procurement scenario where both esters are purchased for a comparative soil-column leaching and hydrolysis study will yield data on whether the propargyl ester provides a meaningful improvement in residual weed control duration.

4. Resistance Management Strategy by Alternating Chemotypes

Integrating this compound into a resistance management rotation program is a final, evidence-supported scenario. As a non-auxin shoot elongation inhibitor, its target site is distinct from the widely used auxin mimics like 2,4-D and dichlorprop [4]. Its unique SAR, governed by lipophilicity and molecular connectivity [2], means it is unlikely to share the same resistance mutations. Procurement for a greenhouse 'resistance-breaking' panel, comparing its GR50 on auxin-resistant vs. sensitive weed biotypes, would provide crucial data for sustainable agriculture, justifying its selection over a standard phenoxy acid for this specific experiment.

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